molecular formula C16H11ClN2O4 B461014 2-Amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 665000-76-0

2-Amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No. B461014
CAS RN: 665000-76-0
M. Wt: 330.72g/mol
InChI Key: GQOPJONGLSGGOS-UHFFFAOYSA-N
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Description

“2-Amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile” is a derivative of 2-amino-4H-pyran-3-carbonitrile . These compounds are important heterocyclic compounds with a wide range of interesting biological activities .


Synthesis Analysis

The synthesis of these compounds often involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . A simple and efficient method for synthesizing 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles has been developed using catalytic role of recyclable PEG-400 and glycerol at 100 ºC .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are classified based on the type of catalyst in the pertinent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, one derivative, 2-amino-4-(4-nitrophenyl)-4,8-dihydro-6-(hydroxymethyl)-8-oxo-pyrano[3,2-b]pyran-3-carbonitrile, is a yellow solid with a melting point of 230–232°C .

Scientific Research Applications

Antibacterial Properties

Pyranonaphthoquinone derivatives have been shown to exhibit significant antibacterial activity. Research could explore the efficacy of this compound against various bacterial strains and its potential as a new class of antibiotics .

Antifungal Activity

Similar to their antibacterial properties, these compounds also display antifungal activity. Studies could investigate the mechanism of action and the spectrum of antifungal efficacy .

Anticancer Potential

One of the most promising applications is in the field of oncology. Pyranonaphthoquinone derivatives have been found to possess anticancer properties, which could be further researched to understand their potential in cancer treatment .

Overcoming Drug Resistance

Research has indicated that these compounds may help overcome cellular resistance to certain drugs, such as tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). This could be a significant breakthrough in treating resistant forms of cancer .

Synthesis and Chemical Biology

The challenging synthesis of these molecules provides ample opportunity for research into new synthetic methods and pathways. Additionally, studying their chemical biology could reveal new insights into their interactions with biological systems .

properties

IUPAC Name

2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O4/c17-11-4-2-1-3-9(11)13-10(6-18)16(19)23-14-12(21)5-8(7-20)22-15(13)14/h1-5,13,20H,7,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOPJONGLSGGOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
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2-Amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
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2-Amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

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